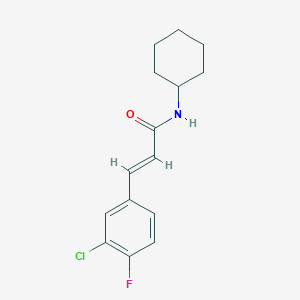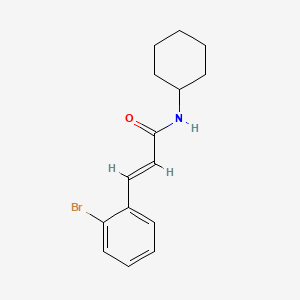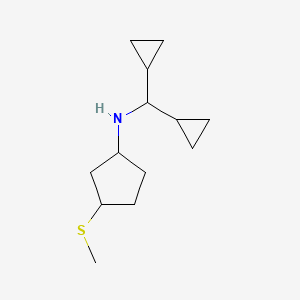
N-(2,3-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide, commonly known as DMF, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. DMF is a furan derivative that contains a carboxamide group and two methylphenyl substituents. In
Wirkmechanismus
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. DMF has been shown to increase the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which are involved in the detoxification of reactive oxygen species (ROS) and the maintenance of redox homeostasis. DMF has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key mediator of inflammation.
Biochemical and Physiological Effects:
DMF has been shown to exhibit various biochemical and physiological effects, such as the modulation of oxidative stress, inflammation, and apoptosis. DMF has been shown to increase the levels of glutathione, a key antioxidant molecule, and to decrease the levels of ROS and lipid peroxidation products. DMF has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). DMF has also been shown to inhibit the activation of caspases, which are key mediators of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DMF has several advantages for lab experiments, such as its low toxicity, high stability, and versatility. DMF can be easily synthesized and purified, and it can be used as a building block or a solvent for various reactions. DMF is also compatible with various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
However, DMF also has some limitations for lab experiments, such as its high cost, low solubility in water, and potential toxicity at high concentrations. DMF can also react with some reagents or solvents, such as water, alcohols, and strong acids or bases, which can affect the yield or purity of the reaction products.
Zukünftige Richtungen
DMF has several potential future directions for research, such as the development of new synthetic methods, the exploration of new applications in medicinal chemistry, materials science, and organic synthesis, and the investigation of the mechanism of action and the biochemical and physiological effects of DMF. Some possible future directions include:
1. Development of new synthetic methods for DMF, such as the use of greener solvents or catalysts, or the optimization of the reaction conditions to improve the yield or purity of DMF.
2. Exploration of new applications of DMF in medicinal chemistry, such as the treatment of other autoimmune diseases, or the combination of DMF with other drugs or therapies to enhance its efficacy or reduce its side effects.
3. Investigation of the mechanism of action of DMF, such as the identification of new target genes or pathways that are involved in the anti-inflammatory or neuroprotective effects of DMF.
4. Exploration of new applications of DMF in materials science, such as the synthesis of new functional materials or the development of new methods for the synthesis of nanoparticles.
5. Investigation of the biochemical and physiological effects of DMF, such as the effects of DMF on the gut microbiota, the immune system, or the blood-brain barrier.
Synthesemethoden
DMF can be synthesized through several methods, including the reaction of 2,3-dimethylphenylamine with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine. Another method involves the reaction of 2,3-dimethylphenylamine with 2,5-dimethylfuran-3-carboxamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The yield of DMF can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
DMF has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DMF has been shown to exhibit anti-inflammatory, immunomodulatory, and neuroprotective effects. DMF has been approved by the US Food and Drug Administration (FDA) for the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. DMF has also been investigated for its potential use in the treatment of other diseases, such as psoriasis, inflammatory bowel disease, and Alzheimer's disease.
In materials science, DMF has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and porous organic polymers (POPs). DMF has also been used as a solvent for the synthesis of nanoparticles, such as gold nanoparticles and silver nanoparticles.
In organic synthesis, DMF has been used as a versatile reagent for various reactions, such as the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. DMF has also been used as a solvent for various reactions, such as the Grignard reaction, the Friedel-Crafts reaction, and the Diels-Alder reaction.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-6-5-7-14(11(9)3)16-15(17)13-8-10(2)18-12(13)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIBOWSSXJLDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)







![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)



